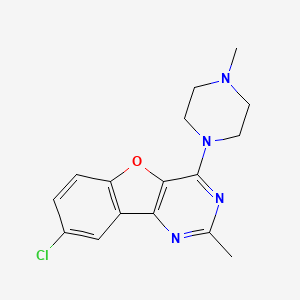
H4 Receptor antagonist 1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Histamine H4 receptor antagonist 1 is a compound that selectively inhibits the histamine H4 receptor. The histamine H4 receptor is a member of the G protein-coupled receptor family and is primarily expressed in bone marrow and white blood cells. It plays a crucial role in immune cell function, including eosinophil migration, mast cell recruitment, dendritic cell activation, and T cell differentiation . Histamine this compound has been studied for its potential therapeutic applications in treating allergic and inflammatory diseases .
Applications De Recherche Scientifique
Histamine H4 receptor antagonist 1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the histamine H4 receptor and its role in various chemical processes.
Biology: Investigated for its effects on immune cell function and its potential to modulate inflammatory responses.
Industry: Utilized in the development of new drugs targeting the histamine H4 receptor.
Mécanisme D'action
Histamine H4 receptor antagonist 1 exerts its effects by selectively binding to the histamine H4 receptor, thereby blocking the receptor’s interaction with histamine. This inhibition prevents the activation of downstream signaling pathways involved in immune cell function and inflammatory responses. The molecular targets include various immune cells, such as eosinophils, mast cells, and T cells . The pathways involved include the regulation of cytokine and chemokine production, as well as transcription factor signaling .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of histamine H4 receptor antagonist 1 involves multiple steps, including the preparation of intermediates and the final coupling reaction. Reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of histamine this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography and mass spectrometry are commonly used for quality control .
Analyse Des Réactions Chimiques
Types of Reactions
Histamine H4 receptor antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its antagonist properties.
Reduction: Reduction reactions can modify the functional groups on the compound, potentially altering its activity.
Substitution: Substitution reactions involve replacing one functional group with another, which can be used to fine-tune the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various organic solvents (e.g., dichloromethane). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized forms of the compound, while substitution reactions can produce a variety of substituted derivatives .
Comparaison Avec Des Composés Similaires
Histamine H4 receptor antagonist 1 can be compared with other similar compounds, such as:
JNJ 7777120: Another selective histamine H4 receptor antagonist with anti-inflammatory properties.
JNJ 39758979: A potent and selective histamine H4 receptor antagonist that showed efficacy in reducing experimental pruritus and atopic dermatitis.
Toreforant: A histamine H4 receptor antagonist tested in clinical studies for rheumatoid arthritis, asthma, and psoriasis.
Histamine this compound is unique in its specific binding affinity and selectivity for the histamine H4 receptor, making it a valuable tool for studying the receptor’s role in immune cell function and inflammatory diseases .
Propriétés
IUPAC Name |
8-chloro-2-methyl-4-(4-methylpiperazin-1-yl)-[1]benzofuro[3,2-d]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN4O/c1-10-18-14-12-9-11(17)3-4-13(12)22-15(14)16(19-10)21-7-5-20(2)6-8-21/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUJLUPNSRRNJKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)N3CCN(CC3)C)OC4=C2C=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

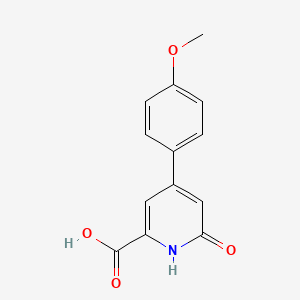
![N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2791287.png)
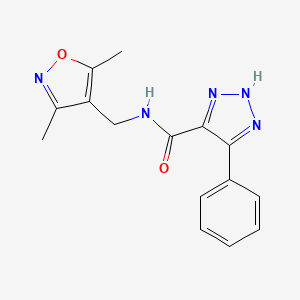
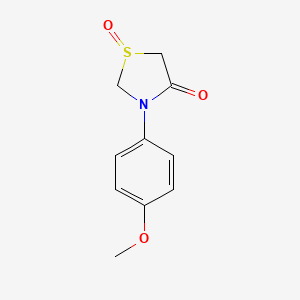

![1-Butyl-2-methylbenzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B2791291.png)


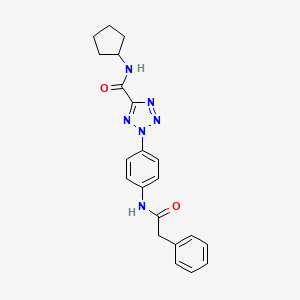
![N-(3-(dimethylamino)propyl)-4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2791298.png)

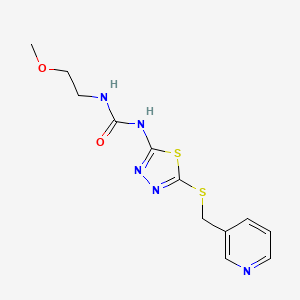
![N-Tert-butyl-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2791302.png)
